Home > Products > Screening Compounds P147017 > (1-Benzylpiperidin-4-yl)boronic acid
(1-Benzylpiperidin-4-yl)boronic acid - 1251537-48-0

(1-Benzylpiperidin-4-yl)boronic acid

Catalog Number: EVT-3164287
CAS Number: 1251537-48-0
Molecular Formula: C12H18BNO2
Molecular Weight: 219.09
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: SB02055 shares the (R)-pyrrolidin-2-yl-boronic acid core with (1-Benzylpiperidin-4-yl)boronic acid, highlighting the use of this structural motif in designing FAP-targeted imaging agents. [] Both compounds exemplify the application of boronic acid derivatives in medicinal chemistry.

(R)-1-((6-(3-(Piperazin-1-yl)propoxy)quinoline-4-carbonyl)-D-alanyl)pyrrolidin-2-yl)boronic acid (SB04028)

Compound Description: SB04028 is another DOTA-conjugated (R)-pyrrolidin-2-yl-boronic acid derivative designed for FAP-targeted cancer imaging using PET. [] Compared to SB02055, SB04028 demonstrated superior in vivo performance, exhibiting clear tumor visualization and higher tumor uptake in preclinical studies with HEK293T:hFAP tumor-bearing mice. [] This improved performance highlights the significant impact of structural modifications on the pharmacokinetic properties of these boronic acid-based imaging agents. []

Relevance: SB04028 shares the (R)-pyrrolidin-2-yl-boronic acid core with (1-Benzylpiperidin-4-yl)boronic acid, further emphasizing the potential of this pharmacophore in developing FAP-targeted radiopharmaceuticals. []

N-(1-Benzylpiperidin-4-yl)phenylacetamide

Compound Description: N-(1-Benzylpiperidin-4-yl)phenylacetamide displays high affinity for sigma1 receptors (Ki = 3.90 nM) and moderate affinity for sigma2 receptors (Ki = 240 nM). [] The study investigates the structure-activity relationship of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, focusing on their affinity for sigma1 and sigma2 receptors. []

Relevance: N-(1-Benzylpiperidin-4-yl)phenylacetamide serves as a foundational structure for a series of compounds exhibiting varying affinities for sigma receptors. [] This compound is closely related to (1-Benzylpiperidin-4-yl)boronic acid, with the key difference being the replacement of the boronic acid moiety with a phenylacetamide group. This structural similarity suggests that the 1-benzylpiperidin-4-yl group may contribute significantly to the binding affinity observed in both series of compounds.

4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP)

Compound Description: 4-[125I]BP is a radioiodinated benzamide derivative developed as a potential imaging agent for breast cancer, targeting sigma receptors. [, ] It demonstrates high affinity for both sigma-1 and sigma-2 receptors and has shown promising results in preclinical studies. [, ]

Relevance: 4-[125I]BP and (1-Benzylpiperidin-4-yl)boronic acid share the N-(N-Benzylpiperidin-4-yl) structural motif. [, ] The presence of this shared motif in both compounds, which exhibit different biological activities, suggests its potential as a versatile building block for developing ligands targeting diverse biological targets.

N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide

Compound Description: N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide is a radiolabeled benzamide derivative designed as a potential PET radioligand for imaging sigma receptors. [] It exhibits high affinity for sigma receptors and demonstrates promising characteristics in preclinical biodistribution studies in mice. []

Relevance: N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide shares the N-(N-benzylpiperidin-4-yl) structural motif with (1-Benzylpiperidin-4-yl)boronic acid, further highlighting the importance of this motif in designing ligands for sigma receptors. []

Classification

(1-Benzylpiperidin-4-yl)boronic acid is classified as an organoboron compound, specifically a boronic acid derivative. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical reactions, including cross-coupling reactions.

Synthesis Analysis

The synthesis of (1-Benzylpiperidin-4-yl)boronic acid can be achieved through several methods, primarily involving the reaction of piperidine derivatives with boron reagents. Common synthetic routes include:

  1. Grignard Reaction: One method involves the use of Grignard reagents, where benzylmagnesium chloride reacts with a boron source such as boron trifluoride etherate or pinacolborane. This reaction typically occurs in an ethereal solvent at ambient temperature, allowing for the formation of the boronic acid .
  2. Miyaura Borylation: Another effective method is the Miyaura borylation, where aryl halides are coupled with bis(pinacolato)diboron in the presence of a palladium catalyst. This method is particularly advantageous as it allows for high yields and is applicable to a wide range of substrates .
  3. Direct Borylation: Direct borylation techniques can also be employed, utilizing transition metal catalysts to facilitate the incorporation of boron into the aromatic ring of benzylpiperidine derivatives .
Molecular Structure Analysis

The molecular structure of (1-Benzylpiperidin-4-yl)boronic acid includes a piperidine ring substituted at one nitrogen with a benzyl group and a boronic acid functional group. The key structural features include:

  • Piperidine Ring: A six-membered saturated ring containing one nitrogen atom.
  • Benzyl Group: An aromatic ring (phenyl) attached to a -CH2- group.
  • Boron Atom: The boron atom is tetrahedrally coordinated with three substituents (the piperidine and benzyl groups and a hydroxyl group).

This compound's molecular formula can be represented as C12_{12}H16_{16}BNO2_2, and its molecular weight is approximately 217.07 g/mol.

Chemical Reactions Analysis

(1-Benzylpiperidin-4-yl)boronic acid participates in several important chemical reactions:

  1. Cross-Coupling Reactions: It can act as a nucleophile in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl halides or other electrophiles .
  2. Formation of Boronate Esters: The compound can react with alcohols to form boronate esters through condensation reactions, which are useful intermediates in organic synthesis .
  3. Transmetalation Processes: In metal-catalyzed reactions, it can undergo transmetalation, where the boron atom exchanges with another metal center, facilitating further transformations .
Mechanism of Action

The mechanism of action for (1-Benzylpiperidin-4-yl)boronic acid primarily revolves around its ability to form reversible covalent bonds with diols and its role in cross-coupling reactions:

  1. Reversible Binding: The boronic acid moiety can bind to cis-diol structures in biological systems, which can modulate enzyme activity or serve as recognition elements in biosensors.
  2. Cross-Coupling Mechanism: In Suzuki-Miyaura coupling, the mechanism involves oxidative addition of an aryl halide to a palladium complex followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product .
Physical and Chemical Properties Analysis

(1-Benzylpiperidin-4-yl)boronic acid exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in polar solvents such as methanol and ethanol but may have limited solubility in non-polar solvents.
  • Stability: Boronic acids are stable under ambient conditions but can hydrolyze in the presence of moisture.
  • Acidity: The compound exhibits acidic properties due to the presence of the boronic acid functional group, which can dissociate to release protons.
Applications

The applications of (1-Benzylpiperidin-4-yl)boronic acid span various fields:

  1. Medicinal Chemistry: As an intermediate in drug synthesis, it has potential applications in developing therapeutics targeting various diseases due to its ability to modify biological targets through reversible binding.
  2. Organic Synthesis: It serves as a building block for synthesizing complex organic molecules via cross-coupling reactions and other transformations.
  3. Material Science: Its unique properties make it suitable for developing new materials that require specific interactions with biological molecules or polymers.
Introduction to (1-Benzylpiperidin-4-yl)boronic Acid in Medicinal Chemistry

(1-Benzylpiperidin-4-yl)boronic acid (CAS: 1251537-48-0) represents an emerging scaffold in medicinal chemistry that combines the unique reactivity of boronic acids with the privileged pharmacological profile of the 1-benzylpiperidine moiety. This hybrid structure exemplifies modern strategies in targeted drug design, leveraging synergistic physicochemical properties to address complex biological targets. With 97% purity available for research use [3], it serves as a critical building block for developing novel therapeutic agents, particularly in neurological and oncological domains.

Role of Boronic Acids in Targeted Drug Design and Catalysis

Boronic acids (–B(OH)₂) have transitioned from synthetic tools to privileged pharmacophores due to their exceptional capacity for reversible covalent interactions with biological nucleophiles. Key properties driving their pharmaceutical relevance include:

  • Reversible Covalent Binding: Boronic acids exist in equilibrium between trigonal planar (neutral) and tetrahedral (anionic) forms. This enables dynamic covalent bonds with nucleophilic residues (e.g., serine hydroxyls in proteases) without irreversible target modification. The binding affinity (Kd) is tunable via electronic modifications to the boronic acid substituents [1] [6].
  • Enhanced Pharmacokinetics: Boronic acid prodrugs exploit diol-binding for tissue targeting, while their metabolic degradation yields boric acid—a "green" metabolite efficiently excreted by the body [1].
  • Catalytic Versatility: Their Lewis acidity facilitates hydrolytic catalysis (e.g., esterase-mimetic activity) and stabilizes transition states in enzymatic inhibition. This underpins mechanisms of FDA-approved drugs like bortezomib (proteasome inhibitor) and vaborbactam (β-lactamase inhibitor) [1] [5].

Table 1: Approved Boronic Acid-Containing Therapeutics

Drug (Year Approved)StructurePrimary TargetClinical Indication
Bortezomib (2003)Dipeptidyl boronic acidProteasomeMultiple myeloma
Ixazomib (2015)Peptidic boronateProteasomeMultiple myeloma
Vaborbactam (2017)Cyclic boronic acidβ-LactamasesResistant bacterial infections

The tetrahedral boronate anion formed at physiological pH acts as a transition-state analog for hydrolytic enzymes, achieving inhibition constants (Kᵢ) in the nanomolar range [5] [6]. For (1-benzylpiperidin-4-yl)boronic acid, this reactivity profile suggests potential for targeting serine hydrolases or proteases in the CNS or oncology space.

Structural and Functional Significance of the 1-Benzylpiperidin-4-yl Motif

The 1-benzylpiperidine scaffold contributes critical pharmacophoric elements that complement boronic acid reactivity:

  • CNS Bioavailability: The piperidine-benzyl combination is a validated "brain shuttle" motif, enhancing blood-brain barrier (BBB) penetration via passive diffusion and modulation of P-glycoprotein efflux. This is evidenced by its prevalence in neurotherapeutics (e.g., donepezil, an Alzheimer’s drug) [2] [6].
  • Stereoelectronic Tuning: The basic piperidine nitrogen (pKₐ ~10) can be protonated at physiological pH, conferring water solubility and facilitating ionic interactions with aspartate/glutamate residues in target proteins. The benzyl group enables π-stacking with aromatic residues [2] [4].
  • Conformational Restriction: The 4-position substitution on piperidine fixes the boronic acid in equatorial or axial orientations, influencing target binding entropy. Molecular modeling suggests the boronic acid group adopts a pseudo-axial position when piperidine is protonated, potentially optimizing nucleophile access [3].

Table 2: Key Molecular Properties of (1-Benzylpiperidin-4-yl)boronic Acid

PropertyValue/DescriptorSignificance
Molecular formulaC₁₂H₁₈BNO₂MW = 219.10 g/mol
LogP (calculated)~2.1Moderate lipophilicity for membrane permeation
Hydrogen bond acceptors3 (B(OH)₂ + N)Solubility and target engagement
Hydrogen bond donors2 (-B(OH)₂)Aqueous solubility and protein binding
Rotatable bonds3Conformational flexibility
Boron hybridizationsp²/sp³ pH-dependentTunable electrophilicity

Hybridization of this motif creates a bifunctional compound: the boronic acid engages targets via reversible covalent bonds, while the benzylpiperidine moiety provides spatial orientation and ancillary non-covalent interactions (e.g., hydrophobic packing, cation-π) for enhanced selectivity [3] [6].

Historical Evolution of Piperidine-Boronic Acid Hybrids in Pharmaceutical Research

The convergence of piperidine and boronic acid chemistries represents a deliberate strategy to overcome limitations of monofunctional agents:

  • First-Generation Boron Drugs (2003–2015): Early agents like bortezomib featured peptide-linked boronic acids with limited tissue penetration due to high polarity. Ixazomib improved oral bioavailability but retained peptidic character [1] [5].
  • Emergence of Non-Peptidic Hybrids (2015–present): To enhance CNS penetrance, scaffolds like 1-benzylpiperidine were incorporated. Patent WO2017079641A1 exemplified this trend, disclosing piperidine-boronic acid derivatives as muscarinic M4 antagonists for neurological disorders [2].
  • Synthetic Accessibility: (1-Benzylpiperidin-4-yl)boronic acid is synthesized via:
  • Lithiation-borylation: 4-Bromo-1-benzylpiperidine undergoes halogen-metal exchange followed by trapping with borate esters [1] [3].
  • Transition metal catalysis: Miyaura borylation of 4-halo-piperidines using Pd-catalyzed cross-coupling with bis(pinacolato)diboron (B₂pin₂) [1] [5].Yields typically exceed 70% with purification by crystallization [3].
  • Current Applications: The compound serves as:
  • A building block for proteasome inhibitors exploiting the piperidine’s basic nitrogen for catalytic Thr1Oγ interaction.
  • A precursor to iminoboronate probes for dynamic labeling of cell-surface amines [7].
  • A fragment in screening libraries targeting serine hydrolases (e.g., FAAH, autotaxin) [5] [6].

Table 3: Evolution of Boronic Acid-Containing Scaffolds in Drug Development

GenerationRepresentative AgentsStructural FeaturesLimitations Addressed
Peptidic (2000s)Bortezomib, IxazomibPeptide-backbone linked –B(OH)₂Low oral bioavailability
Heterocyclic (2010s)VaborbactamCyclic boronate with non-peptide coreStability, synthetic complexity
Hybrid scaffolds (Present)(1-Benzylpiperidin-4-yl)boronic acidFused piperidine/boronic acidBBB penetration, tissue selectivity

Future trajectories include exploiting dynamic covalent chemistry for stimuli-responsive prodrugs and leveraging the boron neutron capture therapy (BNCT) potential of ¹⁰B-enriched analogs [5].

Properties

CAS Number

1251537-48-0

Product Name

(1-Benzylpiperidin-4-yl)boronic acid

IUPAC Name

(1-benzylpiperidin-4-yl)boronic acid

Molecular Formula

C12H18BNO2

Molecular Weight

219.09

InChI

InChI=1S/C12H18BNO2/c15-13(16)12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,15-16H,6-10H2

InChI Key

KVLXTDQEZFWZSW-UHFFFAOYSA-N

SMILES

B(C1CCN(CC1)CC2=CC=CC=C2)(O)O

Canonical SMILES

B(C1CCN(CC1)CC2=CC=CC=C2)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.